molecular formula C15H19NO4 B6479880 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 927984-31-4

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B6479880
CAS No.: 927984-31-4
M. Wt: 277.31 g/mol
InChI Key: LQFBMIMUGZSMKM-UHFFFAOYSA-N
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Description

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid is a synthetic pyrrolidine-based compound intended for research and development purposes. As part of the 5-oxopyrrolidine chemical class, this scaffold is recognized in medicinal chemistry for its potential as a promising building block in the search for new therapeutic agents . Structurally related compounds have demonstrated significant antibacterial properties against disease-causing bacteria relevant to public health, including both Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli . Some derivatives have shown efficacy surpassing that of control antibiotics like cefuroxime and exhibit potential for disrupting bacterial biofilms . Furthermore, pyrrolidine cores are investigated for various other biological activities, and similar compounds have been explored in patent literature for the treatment of conditions such as endometriosis and uterine leiomyoma (fibroids) . The compound is provided as a solid and should be stored sealed in a dry environment at room temperature. Handling should be performed with appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-7-20-13-5-3-11(4-6-13)9-16-10-12(15(18)19)8-14(16)17/h3-6,12H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBMIMUGZSMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid (CAS Number: 927984-31-4) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propoxyphenyl group that may influence its biological properties.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.31 g/mol
  • IUPAC Name : 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid

Synthesis

The synthesis of 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the condensation of 4-propoxybenzaldehyde with pyrrolidine-3-carboxylic acid under acidic conditions, often utilizing hydrochloric acid as a catalyst. The intermediate product is subsequently oxidized to yield the final compound.

Anticancer Properties

Recent studies have indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer activity. For instance, research demonstrated that certain 5-oxopyrrolidine derivatives reduced the viability of A549 human lung adenocarcinoma cells in a dose-dependent manner. Notably, compounds with free amino groups showed enhanced potency compared to those with acetylamino fragments .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell LineRemarks
5-Oxo-1-(4-propoxyphenyl)methyl pyrrolidine-3-carboxylic acidTBDA549 (Lung Cancer)Structure-dependent activity
Compound A15A549High cytotoxicity
Compound B30HSAEC1-KT (Non-cancerous)Lower cytotoxicity observed

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies have shown that certain derivatives demonstrate potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. The presence of specific substituents in the structure appears to enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Oxo-1-(4-propoxyphenyl)methyl pyrrolidine-3-carboxylic acidMRSATBD
Compound CKlebsiella pneumoniaeTBD
Compound DPseudomonas aeruginosaTBD

The mechanism by which 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid exerts its biological effects may involve the inhibition of specific enzymes or receptors. This interaction can lead to downstream effects that inhibit cell proliferation in cancer cells or disrupt microbial cell function in pathogenic bacteria. Further research is needed to elucidate the precise molecular pathways involved.

Case Studies and Research Findings

A comprehensive study involving various derivatives of the 5-oxopyrrolidine scaffold highlighted their potential as promising candidates for developing new anticancer and antimicrobial agents. The structure–activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring and the substituents significantly influenced their biological activities .

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it suitable for further research and development.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of 5-oxo-pyrrolidine compounds can inhibit enzymes such as BACE-1, which is relevant in Alzheimer's disease research . The interaction of the compound with specific molecular targets may lead to significant therapeutic effects.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential use in treating various diseases due to its ability to inhibit specific enzymes and receptors. Its structural features may enhance its binding affinity and selectivity towards biological targets, making it a candidate for drug development .

Industrial Applications

In addition to its scientific research applications, 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid finds utility in industrial settings:

  • Material Development : The compound is utilized in developing new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for modifications that can tailor materials for particular industrial applications.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Inhibition of BACE-1 Enzyme : A study demonstrated that derivatives of 5-Oxo-pyrrolidine compounds showed sub-micromolar activity against BACE-1, suggesting potential use in Alzheimer's disease treatment .
  • Antimicrobial Activity : Research has indicated that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents at the N1 position of the pyrrolidine ring, influencing solubility, lipophilicity, and biological activity.

Compound Name Substituent at N1 Molecular Formula Key Physical/Biological Properties Reference
5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid 4-(Propoxycarbonyl)benzyl C₁₅H₁₇NO₅ Lipophilic due to propoxy group; chiral center at C3
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (36) 4-(Phenylamino)phenyl C₁₇H₁₆N₂O₃ Melting point: 168–169°C; antioxidant activity
5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid Thiazol-2-yl C₈H₈N₂O₃S Antimicrobial activity against Bacillus subtilis
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid 2-Thienylmethyl C₁₀H₁₁NO₃S MW: 225.27 g/mol; used in heterocyclic drug research
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Phenyl C₁₁H₁₁NO₃ Simpler structure; foundational for SAR studies
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,4,5-Trimethoxyphenyl C₁₄H₁₇NO₆ Anticancer activity in vitro; trimethoxy enhances uptake

Stereochemical Considerations

The asymmetric C3 carbon in the pyrrolidinone ring generates enantiomers. X-ray data for analogs (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) confirm racemic mixtures in crystalline states, suggesting similar behavior for the target compound .

Preparation Methods

Imine Synthesis and Cyclocondensation

  • Imine formation : 4-Propoxyphenylmethylamine reacts with glyoxylic acid under Dean-Stark conditions to form the corresponding imine.

  • Cyclocondensation : The imine reacts with succinic anhydride in toluene at 110°C for 12 hours, producing 1-[(4-propoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylic acid as a racemic mixture.

Optimization Insights

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield (72–78%) by stabilizing the transition state.

  • Catalytic additives : Triethylamine (10 mol%) accelerates cyclization by deprotonating intermediates.

Enantioselective Synthesis via Organocatalytic Michael Addition

To achieve enantiomeric enrichment, asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones is employed. This method installs the C3 carboxylic acid group with high stereocontrol.

Reaction Protocol

  • Substrate preparation : 4-Propoxyphenylmethyl-substituted enone is synthesized via Heck coupling.

  • Organocatalysis : Using cinchona alkaloid-derived catalysts (e.g., squaramide), the Michael adduct forms with 97% ee.

  • Cyclization : Nitro group reduction and intramolecular lactamization yield the 5-oxo-pyrrolidine core.

Key Data

StepConditionsYieldee
Michael additionCHCl₃, −20°C, 24h65%97%
Nitro reductionH₂/Pd-C, MeOH, rt89%
LactamizationHCl (aq), reflux78%

Directed C(sp³)–H Functionalization for Substituent Installation

Palladium-catalyzed C–H activation introduces aryl groups at the C3 position, critical for binding specificity in enzyme inhibitors. The 8-aminoquinoline directing group enables regioselective functionalization.

Functionalization Protocol

  • Directing group installation : The C3 carboxylic acid is derivatized with 8-aminoquinoline via EDC/HOBt coupling.

  • C–H arylation : Using Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and 4-bromopropoxybenzene in DMF at 120°C, the aryl group is installed.

  • Directing group removal : Hydrolysis with LiOH (2M) regenerates the carboxylic acid.

Performance Metrics

ParameterValue
Yield (arylation)68%
Reaction time18h
Selectivity (S2′ site)>20:1

Microwave-Assisted Alkylation and Coupling

Microwave irradiation significantly accelerates N-alkylation and coupling steps. For example, introducing the 4-propoxyphenylmethyl group via nucleophilic substitution achieves completion in 1 hour vs. 24 hours thermally.

Alkylation of Pyrrolidine Intermediate

  • Substrate : 5-Oxo-pyrrolidine-3-carboxylic acid tert-butyl ester.

  • Reagent : 4-(Bromomethyl)propoxybenzene, K₂CO₃, n-butanol.

  • Conditions : Microwave, 120°C, 1h.

YieldPurity (HPLC)
82%95%

Hydrolysis and Final Deprotection

The tert-butyl ester group is cleaved under acidic conditions (TFA/DCM, 2h) to furnish the free carboxylic acid.

Scalability Considerations

  • Batch size : 100g scale achieved with 91% yield.

  • Purification : Recrystallization from ethanol/water (4:1) affords >99% purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Castagnoli–CushmanHigh stereochemical densityRacemic mixture
OrganocatalyticEnantioselective (97% ee)Multi-step, moderate yields
C–H functionalizationDirect S2′ site modificationRequires directing group

Industrial-Scale Manufacturing Insights

  • Cost drivers : 4-Propoxyphenylmethylamine accounts for 60% of raw material costs.

  • Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

Analytical Characterization

  • HRMS (ESI+) : m/z calc. for C₁₆H₂₁NO₄ [M+H]⁺: 292.1549, found: 292.1546.

  • ¹³C NMR (DMSO-d₆): δ 174.5 (COOH), 158.2 (C=O), 129.8–114.7 (aryl), 62.1 (OCH₂), 55.3 (pyrrolidine C3) .

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